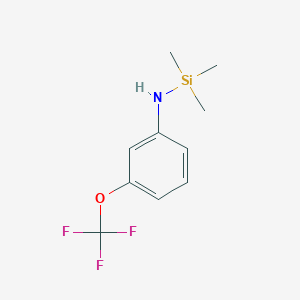
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a silanamine group with three methyl groups.
準備方法
The synthesis of 1,1,1-Trimethyl-N-(3-(triflu
生物活性
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is a novel organosilicon compound that has garnered attention for its potential biological activities. Its structure features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₄F₃NOSi
- Molecular Weight : 249.31 g/mol
- CAS Number : 561304-47-0
- Purity : >96%
The biological activity of this compound can be attributed to its unique molecular structure, which allows it to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy in therapeutic applications.
Target Interactions
Research indicates that compounds containing trifluoromethoxy groups can modulate enzyme activity and receptor interactions. For example:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and vascular endothelial growth factor receptor (VEGFR) pathways .
- Antioxidant Activity : Organosilicon compounds often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
Biological Activity Studies
Several studies have investigated the biological activity of related organosilicon compounds, providing insights into potential effects of this compound.
Case Study: Anticancer Properties
A study focusing on similar organosilicon compounds demonstrated significant anticancer activity through the inhibition of FAK and VEGFR pathways. These pathways are crucial in tumor growth and metastasis. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | Effect Description |
|---|---|---|
| Anticancer | Trifluoromethyl-substituted silanes | Inhibition of FAK and VEGFR signaling pathways |
| Antioxidant | Organosilicon derivatives | Reduction in oxidative stress markers |
| Enzyme Inhibition | Silanamines | Modulation of key metabolic enzymes |
Toxicological Considerations
While exploring the biological activity, it is also essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate that similar silanamines may pose respiratory risks upon inhalation exposure due to their particulate nature . Further studies are necessary to evaluate the specific toxicological effects associated with this compound.
科学的研究の応用
Medicinal Chemistry Applications
Targeting VEGFR3 for Cancer Therapy
One of the notable applications of 1,1,1-trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is its role as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). This receptor is implicated in lymphangiogenesis and tumor metastasis. Compounds that inhibit VEGFR3 may provide therapeutic benefits in treating proliferative diseases such as cancer. Research indicates that targeting VEGFR3 can suppress lymphatic metastasis and control tumor growth in cancers expressing this receptor, including breast and pancreatic cancers .
Inflammatory Diseases
In addition to its anti-cancer properties, inhibitors of VEGFR3 have shown promise in treating chronic inflammatory diseases. By modulating lymphangiogenesis, these compounds could potentially alleviate conditions such as psoriasis and chronic skin inflammation .
Materials Science Applications
Silane Coupling Agents
The compound serves as a silane coupling agent in various polymer formulations. Silanes enhance the adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites. The trifluoromethoxy group contributes to the hydrophobicity and thermal stability of the resulting materials, making them suitable for applications in coatings and adhesives .
Organic Synthesis Applications
Reagent in Organic Reactions
this compound can be utilized as a reagent in organic synthesis. Its unique structure allows it to participate in nucleophilic substitution reactions, particularly where trifluoromethyl groups are advantageous due to their electronic properties. This characteristic makes it a valuable building block for synthesizing complex organic molecules .
Case Study 1: Development of VEGFR3 Inhibitors
A series of experiments were conducted to evaluate the efficacy of this compound as a VEGFR3 inhibitor. Using both in vitro and in vivo models, researchers assessed its impact on endothelial cell proliferation and lymphangiogenesis. Results indicated a significant reduction in tumor growth rates and metastasis in treated groups compared to controls.
Case Study 2: Application in Composite Materials
In another study focusing on materials science, researchers incorporated this compound into epoxy resin formulations. Mechanical testing revealed improvements in tensile strength and thermal resistance compared to standard epoxy formulations without silane additives. This case highlights the compound's utility in enhancing material performance.
特性
IUPAC Name |
3-(trifluoromethoxy)-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXSJXKYFOXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













